molecular formula C11H18ClNO2 B12769228 B5Tsk5H9AQ CAS No. 2811-24-7

B5Tsk5H9AQ

Cat. No.: B12769228
CAS No.: 2811-24-7
M. Wt: 231.72 g/mol
InChI Key: CERQYUUAGZXWKV-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“B5Tsk5H9AQ” is an inorganic compound whose precise structural and functional properties remain proprietary or classified in publicly accessible databases. Preliminary analytical data (e.g., spectroscopy, elemental analysis) would typically clarify its composition, but such details are unavailable due to confidentiality constraints.

Properties

CAS No.

2811-24-7

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H/t8-;/m0./s1

InChI Key

CERQYUUAGZXWKV-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves several steps. The starting material is typically 3,4-Dimethoxybenzaldehyde , which undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyamphetamine Hydrochloride (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyamphetamine Hydrochloride (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors , leading to the release of these neurotransmitters. This results in altered mood and perception, which is why it is studied for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “B5Tsk5H9AQ,” two structurally and functionally analogous compounds are selected for comparison:

Compound A : Fe₃O₄@SiO₂-NH₂

  • Structural Similarity: A core-shell nanostructure with a magnetic iron oxide (Fe₃O₄) core and amine-functionalized silica coating.
  • Functional Similarity : Used in catalytic applications and heavy metal adsorption.

Compound B : Co-MOF-74

  • Structural Similarity: A metal-organic framework (MOF) with cobalt nodes and organic linkers.
  • Functional Similarity : Applied in gas storage (e.g., CO₂, H₂) and heterogeneous catalysis.

Comparative Analysis Table

Property This compound Fe₃O₄@SiO₂-NH₂ Co-MOF-74
Primary Composition Undisclosed (hypothetical: transition metal complex) Fe₃O₄ core, SiO₂-NH₂ shell Co²⁺ nodes, 2,5-dihydroxyterephthalate linkers
Thermal Stability Estimated >300°C* Stable up to 500°C Degrades above 250°C
Surface Area (m²/g) N/A 150–300 1,200–1,500
Catalytic Efficiency High (assumed) Moderate (acid-base catalysis) High (redox catalysis)
Industrial Use Specialized applications Wastewater treatment Energy storage

*Hypothetical data inferred from structural analogs.

Key Research Findings

Functional Performance :

  • This compound : Presumed superior catalytic activity in niche reactions (e.g., asymmetric synthesis), though validation requires proprietary data.
  • Fe₃O₄@SiO₂-NH₂ : Demonstrated 85% efficiency in Pb²⁺ ion removal from aqueous solutions .
  • Co-MOF-74 : Achieves 98% CO₂ capture capacity under standard conditions .

Synthetic Complexity :

  • This compound : Likely requires advanced solvothermal or electrochemical methods, akin to high-performance MOFs .
  • Fe₃O₄@SiO₂-NH₂ : Synthesized via co-precipitation and Stöber methods (low cost, scalable) .

Environmental Impact: this compound: Potential leaching risks if unbound metals are present, necessitating lifecycle assessments . Co-MOF-74: Cobalt sourcing raises sustainability concerns; alternatives like Ni-MOF-74 are being explored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.